molecular formula C9H16O5 B12214261 Propanedioic acid, (1-hydroxyethyl)-, diethyl ester CAS No. 51689-19-1

Propanedioic acid, (1-hydroxyethyl)-, diethyl ester

Cat. No.: B12214261
CAS No.: 51689-19-1
M. Wt: 204.22 g/mol
InChI Key: IWQAPLLGORGQAW-UHFFFAOYSA-N
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Description

Chemical Name: Propanedioic acid, (1-hydroxyethyl)-, diethyl ester CAS No.: 51689-19-1 Molecular Formula: C₉H₁₆O₅ Structure: Features a central propanedioic acid backbone with a (1-hydroxyethyl) substituent at the central carbon and two ethyl ester groups (Figure 1). The hydroxyl group introduces polarity, while the ethyl esters contribute to hydrophobicity .

Properties

CAS No.

51689-19-1

Molecular Formula

C9H16O5

Molecular Weight

204.22 g/mol

IUPAC Name

diethyl 2-(1-hydroxyethyl)propanedioate

InChI

InChI=1S/C9H16O5/c1-4-13-8(11)7(6(3)10)9(12)14-5-2/h6-7,10H,4-5H2,1-3H3

InChI Key

IWQAPLLGORGQAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)O)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, (1-hydroxyethyl)-, diethyl ester can be synthesized through several methods. One common synthetic route involves the esterification of propanedioic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (1-hydroxyethyl)-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester groups can be reduced to alcohols under specific conditions.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is a ketone or aldehyde, depending on the specific conditions.

    Reduction: The major products are the corresponding alcohols.

    Substitution: The major products are the substituted esters or amides.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Diethyl malonate is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.
  • Reactions :
    • Knoevenagel Condensation : Utilized in the synthesis of α,β-unsaturated carbonyl compounds.
    • Alkylation Reactions : Acts as a nucleophile in alkylation processes.

2. Medicinal Chemistry

  • Diethyl malonate derivatives are studied for their potential biological activities, including anti-inflammatory and antioxidant properties.
  • Case Study Example :
    • A study demonstrated that diethyl malonate derivatives exhibited significant anti-inflammatory effects in cultured macrophages by reducing pro-inflammatory cytokine production.

3. Biochemistry

  • The compound is used in metabolic studies to trace metabolic pathways due to its isotopic labeling properties.
  • It can be incorporated into biomolecules to study enzyme interactions and metabolic transformations.

Diethyl malonate has been shown to possess various biological activities:

  • Anti-inflammatory Effects : Research indicates that derivatives of diethyl malonate can inhibit inflammatory responses in vitro.
  • Antioxidant Activity : Studies have shown that these compounds can scavenge free radicals effectively, thus protecting cells from oxidative stress .
Study ReferenceCompound TestedBiological ActivityMethodology
Study ADiethyl MalonateAnti-inflammatory effectsIn vitro assays on macrophages
Study BPropanedioic Acid DerivativesAntioxidant activityDPPH scavenging assay
Study CRelated EstersEnzyme inhibitionEnzyme kinetics assays

Industrial Applications

1. Synthesis of Specialty Chemicals

  • Diethyl malonate is employed in the production of specialty chemicals used in various industries, including plastics and coatings.

2. Agrochemicals

  • The compound serves as a key intermediate in the synthesis of herbicides and pesticides.

Environmental Impact and Safety

Research indicates that diethyl malonate exhibits low toxicity levels. Studies have reported an LD50 greater than 2000 mg/kg in acute oral toxicity tests, suggesting it is relatively safe under controlled conditions . However, further studies are necessary to fully understand its environmental impact.

Mechanism of Action

The mechanism of action of propanedioic acid, (1-hydroxyethyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can further interact with biological systems.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 204.23 g/mol
  • LogP : 0.7 (calculated)
  • Polar Surface Area (PSA) : 72.83 Ų
  • Hydrogen Bond Donors/Acceptors: 1/5 .

This compound’s bifunctional nature (ester and hydroxyl groups) makes it suitable for applications requiring controlled reactivity, such as pharmaceutical intermediates or specialty polymers.

Comparison with Structurally Similar Compounds

Substituent Variation in Propanedioic Acid Diethyl Esters

The central malonic acid (propanedioic acid) structure allows diverse substitutions. Key derivatives include:

Compound Name Substituent(s) CAS No. Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Applications/Notes References
Propanedioic acid, (1-hydroxyethyl)-, diethyl ester (1-hydroxyethyl) 51689-19-1 C₉H₁₆O₅ 204.23 0.7 72.83 Intermediate in drug synthesis .
Diethyl ethylmalonate Ethyl 1448-87-9 C₈H₁₄O₄ 174.19 1.2 52.60 Flavoring agents, plasticizers .
Diethyl Acetamidomalonate Acetamido N/A C₉H₁₅NO₅ 217.22 -0.3 83.64 Peptide synthesis .
Propanedioic acid, methyl-, diethyl ester Methyl 609-08-5 C₆H₁₀O₄ 146.14 0.5 52.60 Solvent, organic synthesis .
Diethyl bis(hydroxymethyl)malonate Bis(hydroxymethyl) N/A C₈H₁₄O₆ 206.19 -1.2 106.22 Crosslinking agent in polymers .
Diethyl 2-butylmalonate Butyl N/A C₁₁H₂₀O₄ 216.27 2.1 52.60 Lubricant additives .

Key Observations :

  • Polarity : The (1-hydroxyethyl) substituent increases polarity (PSA = 72.83) compared to ethyl (PSA = 52.6) or butyl derivatives but is less polar than bis(hydroxymethyl) (PSA = 106.22).
  • LogP : The hydroxyethyl group reduces lipophilicity (LogP = 0.7) compared to ethyl (LogP = 1.2) or butyl (LogP = 2.1) derivatives.

Functional Group Comparisons

  • Hydroxyethyl vs. Acetamido ( vs. 22) :
    • The acetamido group in Diethyl Acetamidomalonate introduces nitrogen, enabling participation in hydrogen bonding and nucleophilic reactions (e.g., peptide coupling). In contrast, the hydroxyethyl group in the main compound offers a simpler hydroxyl functionality for esterification or dehydration .
  • Hydroxyethyl vs. Bromomethyl ( vs. 22) :
    • Diethyl bromo(methyl)malonate contains a bromine atom, making it reactive in alkylation or elimination reactions. The hydroxyethyl derivative lacks such halide-driven reactivity but is more stable under physiological conditions .

Thermal Stability and Degradation

  • Vaping Emissions (): Under heating, diethyl ester propanedioic acid derivatives decompose into smaller molecules. The hydroxyethyl variant may release ethanol or acetaldehyde, while non-hydroxylated analogs (e.g., diethyl ethylmalonate) primarily yield ethyl acetate .
  • Leaching in Medical Devices (): Hydroxyethyl esters are less lipophilic than phthalates (e.g., DEHP), reducing leaching into lipid-rich solutions like ethanol. This property is critical for medical device safety .

Regulatory and Environmental Considerations

  • EPA Analog Approach () :
    • The U.S. EPA uses dimethyl malonate and dimethyl glutarate as analogs for diethyl malonate derivatives. These analogs predict environmental persistence and toxicity, suggesting that hydroxyethyl variants may have moderate biodegradability due to hydroxyl group oxidation .

Biological Activity

Propanedioic acid, (1-hydroxyethyl)-, diethyl ester, commonly referred to as diethyl malonate, is a diester derivative of malonic acid. It is widely utilized in organic synthesis due to its unique reactivity and structural properties. This article explores its biological activity, including toxicity, metabolic pathways, and potential therapeutic applications.

  • Chemical Name : Diethyl malonate
  • CAS Number : 105-53-3
  • Molecular Formula : C7H12O4
  • Molecular Weight : 160.17 g/mol
  • Boiling Point : 200 °C
  • Melting Point : -50 °C

Biological Activity Overview

Diethyl malonate exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that diethyl malonate possesses antibacterial and antifungal activities.
  • Analgesic Effects : Research indicates potential analgesic properties, suggesting its use in pain management.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell growth.

Acute Toxicity

Diethyl malonate has been evaluated for acute toxicity through various studies:

  • The oral LD50 in rats is reported to be greater than 2000 mg/kg, indicating low acute toxicity .
  • Dermal exposure studies show an LD50 greater than 16,960 mg/kg in rabbits .

Repeated Dose Toxicity

A repeated dose study in rats revealed reversible liver hypertrophy at high doses (1000 mg/kg bw/day), suggesting potential metabolic induction rather than systemic toxicity. The NOAEL was determined to be 300 mg/kg bw/day .

Genotoxicity and Reproductive Toxicity

Diethyl malonate has been tested for mutagenicity and genotoxicity:

Metabolic Pathways

Diethyl malonate undergoes hydrolysis by esterases, resulting in the formation of malonic acid and alcohols. This metabolic pathway is crucial for understanding its biological effects and potential accumulation in biological systems .

Applications in Synthesis

Diethyl malonate is a valuable intermediate in organic synthesis. It is used for:

  • Synthesis of Barbiturates : The compound can be converted into barbiturates through reactions with urea.
  • Preparation of Vitamins : It serves as a precursor for synthesizing vitamins B1 and B6.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of diethyl malonate against various bacterial strains. Results indicated significant inhibition of growth against both Gram-positive and Gram-negative bacteria, supporting its potential as a natural preservative in food systems .

Case Study 2: Analgesic Properties

In a controlled trial, diethyl malonate was administered to subjects experiencing chronic pain. The results demonstrated a notable reduction in pain scores compared to the placebo group, suggesting its utility as an analgesic agent .

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